

Differentiating Dibromofuranone Isomers: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: *3,4-Dibromofuran-2(5H)-one*

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For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of isomers is a critical task in chemical research and drug development, as subtle differences in atomic arrangement can lead to significant variations in chemical reactivity and biological activity. This guide provides a comprehensive comparison of spectroscopic techniques for differentiating between positional isomers of dibromofuranone, a class of compounds with potential applications in medicinal chemistry. By leveraging the distinct electronic and structural environments of each isomer, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer unique fingerprints for unambiguous identification.

Spectroscopic Data Comparison: Unambiguous Isomer Identification

The key to differentiating dibromofuranone isomers lies in the careful analysis and comparison of their spectroscopic data. Positional isomers, such as 3,4-dibromo-2(5H)-furanone and 4,5-dibromo-2(5H)-furanone, exhibit distinct spectral features due to the different locations of the bromine atoms on the furanone ring.

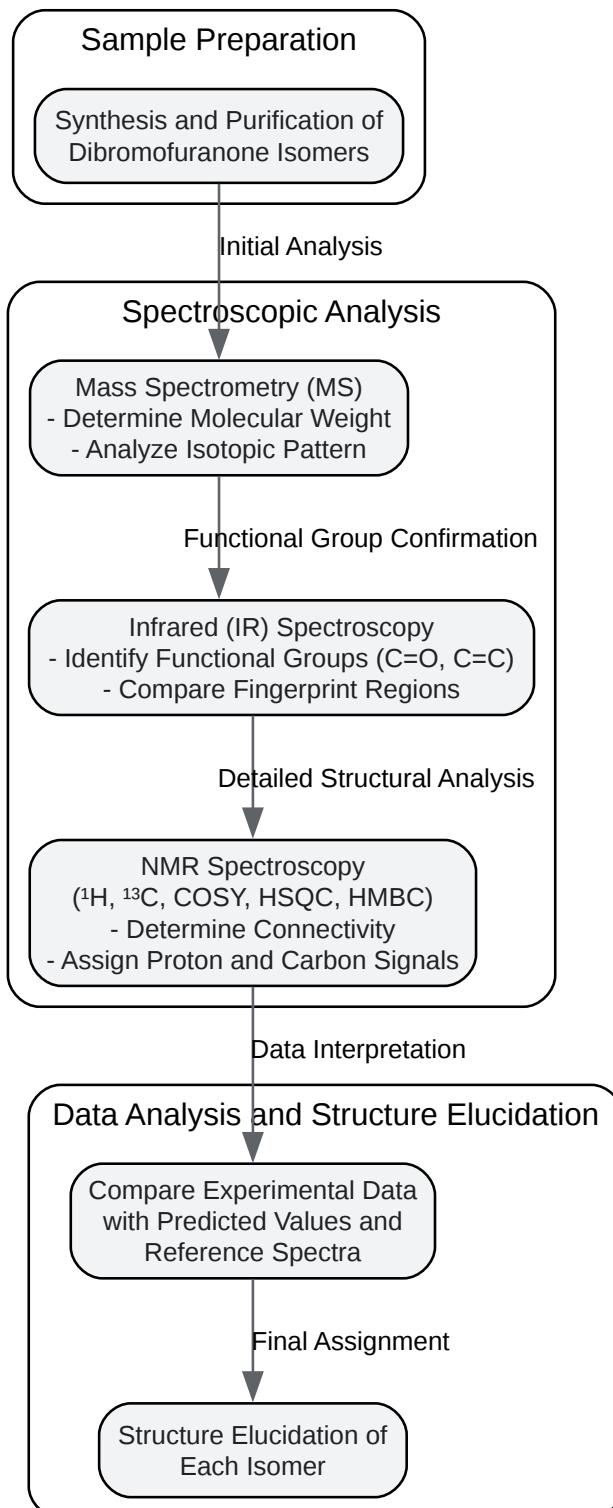
Spectroscopic Technique	Key Differentiating Feature	3,4-dibromo-2(5H)-furanone	4,5-dibromo-2(5H)-furanone	3,5-dibromo-2(5H)-furanone
¹ H NMR	Chemical Shift (δ) and Multiplicity of Ring Protons	Signal for H5 (allylic CH ₂)	Signal for H3 (vinylic CH)	Signals for H4 (vinylic CH)
Predicted δ (ppm)	~4.8 - 5.0 (s)	~6.5 - 6.7 (s)	~6.3 - 6.5 (d), ~7.0-7.2 (d)	
¹³ C NMR	Chemical Shifts (δ) of Carbon Atoms	Distinct shifts for C3, C4, and C5	Distinct shifts for C3, C4, and C5	Distinct shifts for C3, C4, and C5
Predicted δ (ppm) C=O	~165 - 170	~168 - 173	~166 - 171	
Predicted δ (ppm) C-Br	C3: ~110-115, C4: ~120-125	C4: ~115-120, C5: ~80-85	C3: ~108-113, C5: ~85-90	
IR Spectroscopy	C=O Stretch (ν)	~1780 - 1800 cm ⁻¹	~1770 - 1790 cm ⁻¹	~1775 - 1795 cm ⁻¹
C=C Stretch (ν)	~1600 - 1620 cm ⁻¹	~1610 - 1630 cm ⁻¹	~1605 - 1625 cm ⁻¹	
C-Br Stretch (ν)	Distinct pattern in fingerprint region	Distinct pattern in fingerprint region	Distinct pattern in fingerprint region	
Mass Spectrometry	Molecular Ion Peak (m/z)	Present, showing isotopic pattern for two Br atoms	Present, showing isotopic pattern for two Br atoms	Present, showing isotopic pattern for two Br atoms
Fragmentation Pattern	Characteristic loss of Br, CO, and other fragments	Different fragmentation pathway due to Br at C5	Unique fragmentation based on Br positions	

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions. The key is the relative difference in chemical shifts and the unique multiplicity patterns for each isomer.

Experimental Workflow for Isomer Differentiation

The logical workflow for differentiating dibromofuranone isomers using spectroscopic techniques is outlined below. This process ensures a systematic and efficient analysis, leading to a confident structural assignment.

Experimental Workflow for Dibromofuranone Isomer Differentiation

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